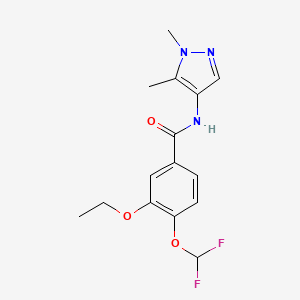
4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoromethoxy, ethoxy, and pyrazolyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethyl ethers or related reagents under controlled conditions.
Coupling reactions: The final step involves coupling the pyrazole derivative with the benzamide core, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(methoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide
- 4-(difluoromethoxy)-N-(1H-pyrazol-4-yl)-3-ethoxybenzamide
Uniqueness
4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide is unique due to the presence of both difluoromethoxy and ethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C15H17F2N3O3 |
|---|---|
Molecular Weight |
325.31 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-(1,5-dimethylpyrazol-4-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C15H17F2N3O3/c1-4-22-13-7-10(5-6-12(13)23-15(16)17)14(21)19-11-8-18-20(3)9(11)2/h5-8,15H,4H2,1-3H3,(H,19,21) |
InChI Key |
JJYHRFGSWKSDAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=C(N(N=C2)C)C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















